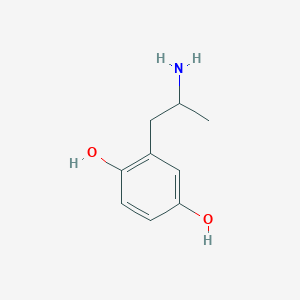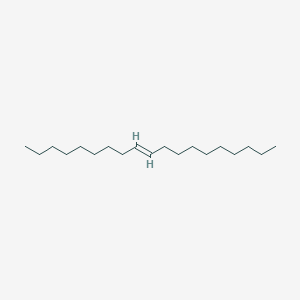
9-Nonadecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Nonadecene is an organic compound with the molecular formula C19H38. It is a long-chain hydrocarbon with a double bond located at the ninth carbon atom, making it an unsaturated alkene. This compound is known for its presence in various natural sources and its applications in different fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions: 9-Nonadecene can be synthesized through various methods, including the catalytic hydrogenation of nonadec-9-yne or the dehydrohalogenation of 9-bromononadecane. These reactions typically require specific catalysts and conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation. This method allows for the large-scale production of the compound, which is essential for its various applications.
化学反応の分析
Types of Reactions: 9-Nonadecene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Hydrogenation of this compound can yield nonadecane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 9-bromononadecane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation.
Substitution: Halogenation typically involves reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Nonadecanol, nonadecanal, and nonadecanoic acid.
Reduction: Nonadecane.
Substitution: 9-Bromononadecane and other halogenated derivatives.
科学的研究の応用
9-Nonadecene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry.
Biology: The compound is studied for its role in the pheromonal communication of certain insect species.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Industry: this compound is used in the production of lubricants, surfactants, and other specialty chemicals.
作用機序
The mechanism of action of 9-Nonadecene varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, in insects, it acts as a pheromone, triggering specific behavioral responses.
類似化合物との比較
Nonadecane: A saturated hydrocarbon with similar chain length but lacking the double bond.
9-Octadecene: An unsaturated hydrocarbon with one less carbon atom.
9-Eicosene: An unsaturated hydrocarbon with one more carbon atom.
Uniqueness: 9-Nonadecene’s unique structure, with a double bond at the ninth carbon, gives it distinct chemical properties and reactivity compared to its saturated and unsaturated counterparts. This makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
31035-07-1 |
|---|---|
分子式 |
C19H38 |
分子量 |
266.5 g/mol |
IUPAC名 |
(E)-nonadec-9-ene |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18H2,1-2H3/b19-17+ |
InChIキー |
UTPZTNSPDTWUBY-HTXNQAPBSA-N |
異性体SMILES |
CCCCCCCCC/C=C/CCCCCCCC |
正規SMILES |
CCCCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
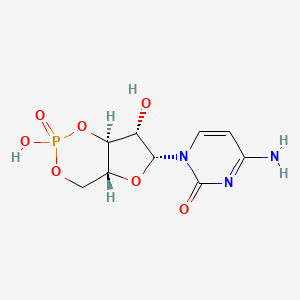
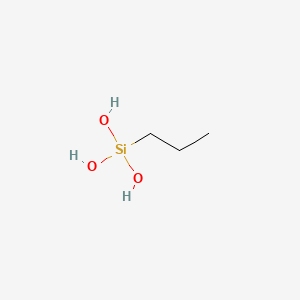

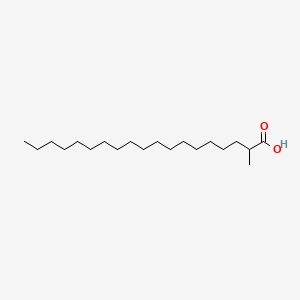
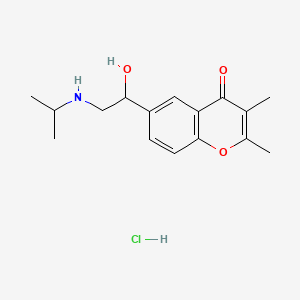
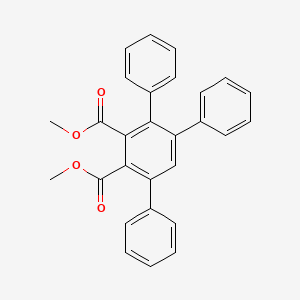
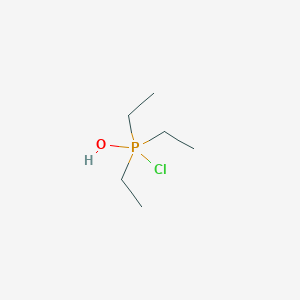
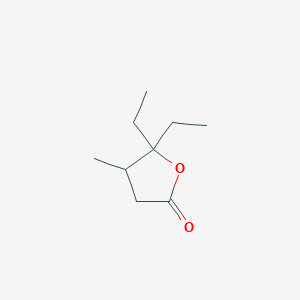
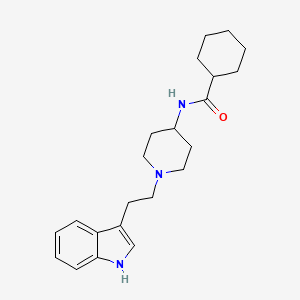
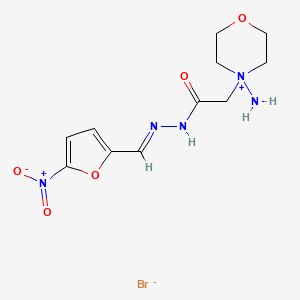
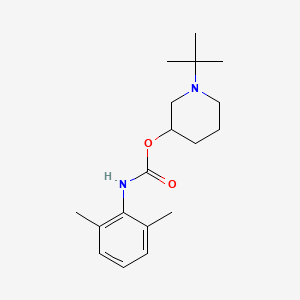
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
